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Compound of Interest

Compound Name: 2-(1H-pyrrol-2-yl)acetic Acid

Cat. No.: B1364968 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-2-yl)acetic Acid

Foreword
For the discerning researcher in medicinal chemistry and drug development, understanding the

foundational properties of a core scaffold is paramount. 2-(1H-pyrrol-2-yl)acetic acid is more

than a simple heterocyclic compound; it is a versatile building block, the nucleus of several

significant therapeutic agents, and a subject of ongoing research. Its unique combination of an

aromatic, electron-rich pyrrole ring directly tethered to a carboxylic acid moiety imparts a

fascinating and highly tunable chemical personality. This guide moves beyond a simple

recitation of data, offering an in-depth exploration of its structure, reactivity, synthesis, and

applications, grounded in established scientific principles and experimental evidence. We will

dissect the causality behind its behavior, providing the field-proven insights necessary to

harness its full potential in the laboratory.

Molecular Structure and Physicochemical Profile
2-(1H-pyrrol-2-yl)acetic acid, with the chemical formula C₆H₇NO₂, is comprised of a five-

membered aromatic pyrrole ring substituted at the C2 position with an acetic acid group.[1] The

planarity of the pyrrole ring and the sp³-hybridized methylene bridge of the side chain are key

structural features influencing its interactions and reactivity.

The pyrrole ring is an electron-rich aromatic system, a consequence of the nitrogen lone pair's

participation in the π-electron cloud. This electronic characteristic is the primary driver of the
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molecule's reactivity, particularly concerning electrophilic substitution on the ring. Conversely,

the carboxylic acid group is electron-withdrawing and serves as a handle for a multitude of

chemical transformations, including salt formation, esterification, and amidation.

Table 1: Core Physicochemical Properties of 2-(1H-pyrrol-2-yl)acetic Acid

Property Value Source

CAS Number 79673-53-3 [1]

Molecular Formula C₆H₇NO₂ [1]

Molecular Weight 125.13 g/mol [1]

IUPAC Name 2-(1H-pyrrol-2-yl)acetic acid [1]

Topological Polar Surface Area 42.2 Å² [2]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 2 [1]

Predicted pKa (N-methyl

derivative)
4.48 ± 0.10 [3]

Canonical SMILES C1=CNC(=C1)CC(=O)O [1]

Note: The pKa value is for the N-methyl derivative, which serves as a close proxy for the parent

compound's carboxylic acid acidity.

Acidity, Reactivity, and Electronic Effects
The chemical behavior of 2-(1H-pyrrol-2-yl)acetic acid is a direct result of the electronic

interplay between the pyrrole ring and the acetic acid side chain.

Acidity
The carboxylic acid proton is the most acidic proton in the molecule. The acidity is comparable

to other simple carboxylic acids, though it is influenced by the adjacent pyrrole ring. The N-

methylated analog, 1-methyl-1H-pyrrole-2-acetic acid, has a predicted pKa of approximately

4.48, indicating it is a weak acid.[3] This acidity is crucial for its biological activity and for
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purification strategies, allowing for selective extraction into aqueous base and re-precipitation

with acid.

Reactivity of the Pyrrole Ring
As an electron-rich aromatic system, the pyrrole ring is highly susceptible to electrophilic attack.

The substitution pattern is directed by the activating nature of the ring nitrogen and the position

of the acetic acid side chain. The C5 position is generally the most favored site for electrophilic

substitution due to resonance stabilization of the intermediate sigma complex. Common

reactions include:

Halogenation: Introduction of bromine or chlorine at the C5 position.

Nitration and Sulfonation: Can be achieved under carefully controlled conditions to avoid

polymerization, which the activated ring is prone to.

Vilsmeier-Haack Reaction: Formylation, typically at the C5 position, is a common

transformation used to elaborate the structure, as seen in the synthesis of various

derivatives.[4]

Reactivity of the Acetic Acid Side Chain
The carboxylic acid group provides a versatile anchor for derivatization, a key feature

leveraged in drug development. Standard transformations include:

Esterification: Reaction with alcohols under acidic conditions to form esters, such as the

methyl ester derivative.[5]

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC)

to form amides. This is a cornerstone of creating libraries of compounds for structure-activity

relationship (SAR) studies.

Hydrazide Formation: Reaction with hydrazine to produce the corresponding hydrazide, a

useful intermediate for further synthesis.[6]

Caption: Reactivity hotspots of 2-(1H-pyrrol-2-yl)acetic acid.
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Synthesis and Purification Workflow
The synthesis of pyrrole acetic acid derivatives often involves multi-step sequences. A

representative approach for a substituted analog involves the cycloaddition reaction of a

mercaptoacetic acid with a malononitrile derivative under phase transfer catalysis conditions.[7]

This highlights a common strategy of building the pyrrole ring system first, followed by

modification or introduction of the side chain.

Example Protocol: Synthesis of 2-[(3-Cyano-5-phenyl-
1H-pyrrol-2-yl)thio]acetic Acid
This protocol is adapted from a published procedure and serves as an illustrative example of

pyrrole synthesis and functionalization.[7]

Trustworthiness Statement: This protocol incorporates in-process monitoring (TLC) and a

defined workup and purification procedure to ensure the isolation of the target compound with

verifiable purity.

Step-by-Step Methodology:

Reagent Preparation: In a 250 mL round-bottom flask, combine 2-mercaptoacetic acid (9.2 g,

0.1 mol), anhydrous potassium carbonate (42 g, 0.3 mol), and tetrabutylammonium bromide

(TBAB, 2.58 g, 0.008 mol) in 150 mL of dioxane.

Initial Stirring: Stir the mixture vigorously at room temperature for 30 minutes. The potassium

carbonate acts as the base, and TBAB serves as the phase transfer catalyst.

Addition of Precursor: Add 2-(2-oxo-2-phenylethyl)malononitrile (0.1 mol) to the reaction

mixture.

Reaction Monitoring: Stir the reaction for approximately 2.5 hours, monitoring its progress by

Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup - Filtration: Filter the reaction mixture to remove solid potassium salts.

Workup - Acidification: Treat the precipitate with distilled water and acidify carefully with

dilute HCl. This step protonates the carboxylate, causing the product to precipitate.
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Isolation: Collect the resulting solid product by filtration, wash with water, and dry to yield the

final compound.

Reaction Vessel
Workup & Purification

Mix Reagents
(Mercaptoacetic Acid, K₂CO₃, TBAB)

Add Malononitrile
Precursor

Stir & Monitor
(TLC, ~2.5h) Filter Mixture Acidify with HCl Collect Precipitate Wash & Dry Final ProductYields Final Product

Click to download full resolution via product page

Caption: General workflow for synthesis and purification.

Spectroscopic Profile
Characterization of 2-(1H-pyrrol-2-yl)acetic acid and its derivatives relies on standard

spectroscopic techniques. The following are expected signatures based on data from closely

related analogs.[7]

¹H NMR:

Pyrrole Protons: Three distinct signals in the aromatic region (typically δ 6.0-7.0 ppm),

corresponding to the protons at the C3, C4, and C5 positions.

Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm.

NH Proton: A broad singlet, typically downfield (δ > 10 ppm).

Carboxylic Acid Proton (-OH): A very broad singlet, often further downfield (δ > 12 ppm).

¹³C NMR:

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

Pyrrole Carbons: Four signals corresponding to the carbons of the pyrrole ring.
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Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad absorption from the carboxylic acid, typically 2500-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹ from the carbonyl group.

N-H Stretch: A sharp absorption around 3300-3400 cm⁻¹.

Applications in Research and Drug Development
The 2-(1H-pyrrol-2-yl)acetic acid scaffold is a privileged structure in medicinal chemistry,

most notably as the core of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Tolmetin: A well-known NSAID used for the management of rheumatoid arthritis and

osteoarthritis.[8][9] Its structure is 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid.

[10]

Zomepirac: Another NSAID from this class, effective as a non-opioid analgesic.[8]

Aldose Reductase Inhibition: Certain derivatives have been synthesized and shown to inhibit

the aldose reductase enzyme and the glycation of proteins, suggesting potential applications

in treating diabetic complications.[4]

Alzheimer's Disease Research: The pyrrole scaffold has been incorporated into novel

derivatives designed as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1

(BACE 1), key targets in Alzheimer's disease therapy.[11]

General Drug Discovery: The pyrrolidine ring, the saturated analog of pyrrole, is also a

widely used scaffold in drug discovery, highlighting the value of five-membered nitrogen

heterocycles in developing compounds for CNS disorders, cancer, and diabetes.[12]

Stability, Storage, and Safety
Stability
Pyrrole-containing compounds can be sensitive to strong acids, which can induce

polymerization. Hydrolytic stability studies on related structures show that the ester and amide
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linkages derived from the acetic acid moiety can be cleaved under physiological pH conditions,

a factor that can be exploited in prodrug design.[8] The compound may also be sensitive to

light and air over long periods, leading to discoloration.

Recommended Storage
For long-term integrity, 2-(1H-pyrrol-2-yl)acetic acid should be stored in a tightly sealed

container, protected from light, and kept in a cool, dry place. For sensitive applications, storage

under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-(1H-pyrrol-2-yl)acetic acid presents the following hazards:[1]

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Handling Protocol:

Always handle in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust or powder.

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical

attention.

Conclusion
2-(1H-pyrrol-2-yl)acetic acid is a molecule of significant scientific interest, possessing a rich

and tunable chemical profile. The electron-rich nature of its pyrrole core dictates its
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susceptibility to electrophilic modification, while the carboxylic acid handle provides a gateway

for extensive derivatization. This dual functionality has cemented its role as a valuable scaffold

in the synthesis of pharmaceuticals, most notably NSAIDs. A thorough understanding of its

properties, from reactivity and synthesis to handling and stability, is essential for any researcher

aiming to innovate within the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(1H-pyrrol-2-yl)acetic acid | C6H7NO2 | CID 4220146 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. echemi.com [echemi.com]

3. echemi.com [echemi.com]

4. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its
inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

6. scbt.com [scbt.com]

7. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective
Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC
[pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. researchgate.net [researchgate.net]

10. 2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid | 26171-23-3 | FM140506
[biosynth.com]

11. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene
hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1364968?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrrole-2-acetic%20acid
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrrole-2-acetic%20acid
https://www.echemi.com/products/pd2109266011-2-pyrrol-1-ylacetic-acid.html
https://www.echemi.com/products/pd2108221320-1-methyl-pyrrole-2-aceticacid.html
https://pubmed.ncbi.nlm.nih.gov/12168519/
https://pubmed.ncbi.nlm.nih.gov/12168519/
https://pubmed.ncbi.nlm.nih.gov/12168519/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C51856792&Mask=200
https://www.scbt.com/p/1h-pyrrol-2-yl-acetic-acid-hydrazide
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829954/
https://www.mdpi.com/2227-9059/11/12/3265
https://www.researchgate.net/publication/230098404_Non-Steroidal_antiinflammatory_agents_1_A_novel_synthesis_of_1-methyl-5-p-tolylpyrrole-2-acetic_acid_tolmetin
https://www.biosynth.com/p/FM140506/26171-23-3-2-1-methyl-5-4-methylbenzoyl-1h-pyr
https://www.biosynth.com/p/FM140506/26171-23-3-2-1-methyl-5-4-methylbenzoyl-1h-pyr
https://pmc.ncbi.nlm.nih.gov/articles/PMC11341970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11341970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11341970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [chemical properties of 2-(1H-pyrrol-2-yl)acetic acid].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1364968#chemical-properties-of-2-1h-pyrrol-2-yl-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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